3-Fluoro-α-methyl-4-(4-ethyl-5-methyl-2-thiazolyl)benzeneacetic acid 3-Fluoro-α-methyl-4-(4-ethyl-5-methyl-2-thiazolyl)benzeneacetic acid
Brand Name: Vulcanchem
CAS No.: 138568-77-1
VCID: VC0165219
InChI: InChI=1S/C15H16FNO2S/c1-4-13-9(3)20-14(17-13)11-6-5-10(7-12(11)16)8(2)15(18)19/h5-8H,4H2,1-3H3,(H,18,19)
SMILES: CCC1=C(SC(=N1)C2=C(C=C(C=C2)C(C)C(=O)O)F)C
Molecular Formula: C15H16FNO2S
Molecular Weight: 293.4 g/mol

3-Fluoro-α-methyl-4-(4-ethyl-5-methyl-2-thiazolyl)benzeneacetic acid

CAS No.: 138568-77-1

Main Products

VCID: VC0165219

Molecular Formula: C15H16FNO2S

Molecular Weight: 293.4 g/mol

3-Fluoro-α-methyl-4-(4-ethyl-5-methyl-2-thiazolyl)benzeneacetic acid - 138568-77-1

CAS No. 138568-77-1
Product Name 3-Fluoro-α-methyl-4-(4-ethyl-5-methyl-2-thiazolyl)benzeneacetic acid
Molecular Formula C15H16FNO2S
Molecular Weight 293.4 g/mol
IUPAC Name 2-[4-(4-ethyl-5-methyl-1,3-thiazol-2-yl)-3-fluorophenyl]propanoic acid
Standard InChI InChI=1S/C15H16FNO2S/c1-4-13-9(3)20-14(17-13)11-6-5-10(7-12(11)16)8(2)15(18)19/h5-8H,4H2,1-3H3,(H,18,19)
Standard InChIKey SKQHAIUMPOFQQZ-UHFFFAOYSA-N
SMILES CCC1=C(SC(=N1)C2=C(C=C(C=C2)C(C)C(=O)O)F)C
Canonical SMILES CCC1=C(SC(=N1)C2=C(C=C(C=C2)C(C)C(=O)O)F)C
PubChem Compound 15163917
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator